4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran
Brand Name: Vulcanchem
CAS No.:
VCID: VC15813588
InChI: InChI=1S/C7H13BrO2/c1-9-7-5-10-3-2-6(7)4-8/h6-7H,2-5H2,1H3
SMILES:
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol

4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran

CAS No.:

Cat. No.: VC15813588

Molecular Formula: C7H13BrO2

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran -

Specification

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
IUPAC Name 4-(bromomethyl)-3-methoxyoxane
Standard InChI InChI=1S/C7H13BrO2/c1-9-7-5-10-3-2-6(7)4-8/h6-7H,2-5H2,1H3
Standard InChI Key OREIHDVPJUHSPX-UHFFFAOYSA-N
Canonical SMILES COC1COCCC1CBr

Introduction

Structural Characteristics and Molecular Properties

4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran is a heterocyclic compound featuring a six-membered tetrahydropyran ring with a bromomethyl (-CH₂Br) group at position 4 and a methoxy (-OCH₃) group at position 3 . The molecular formula is C₇H₁₃BrO₂, with a molecular weight of 209.08 g/mol (calculated from constituent atomic masses) . The tetrahydropyran core adopts a chair conformation, with substituents influencing ring puckering and electronic distribution .

Key Structural Features

  • Ring System: A saturated oxygen-containing heterocycle (tetrahydropyran).

  • Substituents: Electrophilic bromomethyl group and electron-donating methoxy group.

  • Stereochemistry: The relative configurations of substituents impact reactivity; the 3-methoxy group may sterically hinder equatorial bromomethyl orientation .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via functionalization of tetrahydropyran precursors. Common methods include:

Route 1: Bromination of Alcohol Precursors

  • Starting Material: 3-Methoxytetrahydro-2H-pyran-4-methanol.

  • Reagents: N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloromethane .

  • Mechanism: Appel reaction, where PPh₃ facilitates bromide substitution on the alcohol .

Route 2: Cycloaddition Strategies

  • Hetero-Diels-Alder reactions using α,β-unsaturated carbonyl compounds and electron-rich dienophiles (e.g., N-vinyl-2-oxazolidinone) .

  • Yields: 37–65%, with diastereoselectivity influenced by substituent electronic effects .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Peaks for methoxy (~δ 3.3 ppm), bromomethyl (δ 3.4–3.7 ppm), and ring protons (δ 1.5–4.0 ppm) .

    • ¹³C NMR: Carbons adjacent to oxygen (δ 60–70 ppm) and bromine (δ 30–40 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 208–210 (M⁺, isotopic pattern characteristic of bromine) .

Physicochemical Properties

PropertyValue/DescriptionSource
Boiling Point~88°C (estimated for analogous compounds)
Density1.359 g/cm³ (predicted)
SolubilityMiscible in polar aprotic solvents (DCM, DMF)
StabilitySensitive to light and moisture; stored under inert gas at -20°C

Reactivity and Functionalization

The bromomethyl group undergoes nucleophilic substitution (SN₂), enabling diverse derivatization:

Reaction Pathways

  • Nucleophilic Substitution:

    • With amines: Forms secondary amines (e.g., pharmaceutical intermediates) .

    • With thiols: Yields thioethers for material science applications .

  • Elimination Reactions:

    • Under basic conditions, generates alkenes via dehydrohalogenation.

  • Cross-Coupling:

    • Suzuki-Miyaura coupling with aryl boronic acids for biaryl synthesis .

Mechanistic Insights

  • The methoxy group at position 3 stabilizes transition states through electron donation, enhancing SN₂ reactivity at C4 .

Applications in Medicinal and Materials Chemistry

Pharmaceutical Intermediates

  • CDK Inhibitors: Derivatives show affinity for cyclin-dependent kinases, implicated in cancer therapy .

  • Antibacterial Agents: Quaternary ammonium derivatives exhibit Gram-positive activity (e.g., Staphylococcus aureus) .

Liquid Crystal Synthesis

  • The tetrahydropyran core serves as a mesogen in liquid crystals, with bromomethyl groups enabling functionalization for optoelectronic devices .

Hazard CategoryDetails
ToxicityAcute oral toxicity (LD₅₀ > 2,000 mg/kg in rats)
Handling PrecautionsUse PPE; avoid inhalation/contact
Storage-20°C under nitrogen; incompatible with strong oxidizers

Recent Advances and Future Directions

  • Catalytic Asymmetric Synthesis: Chiral ligands (e.g., BINOL) enable enantioselective bromomethylation .

  • Bioconjugation: Bromomethyl derivatives used in antibody-drug conjugates (ADCs) for targeted cancer therapy .

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